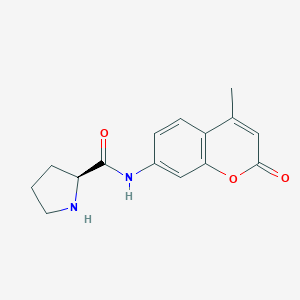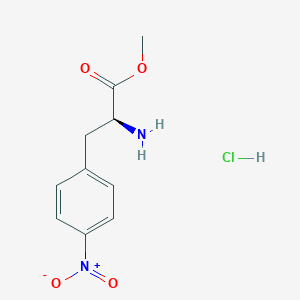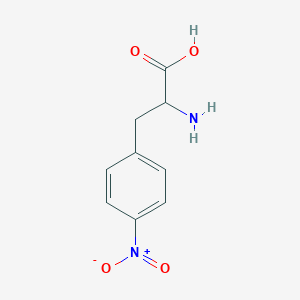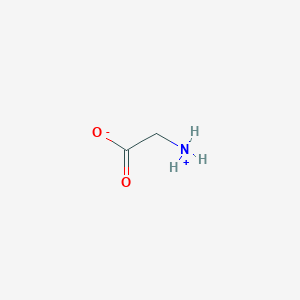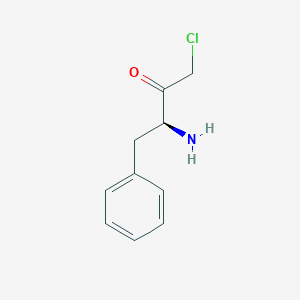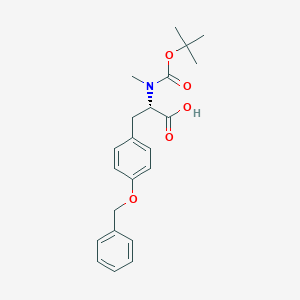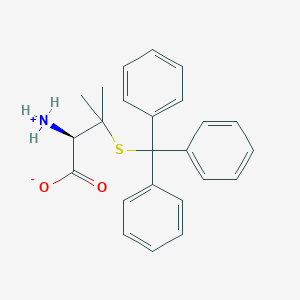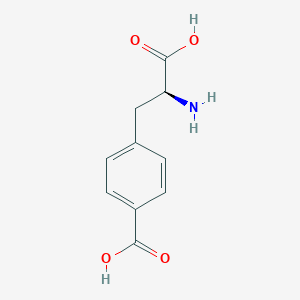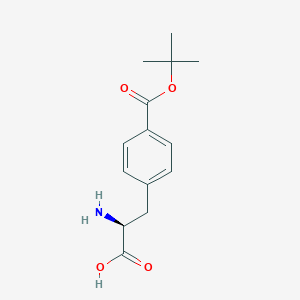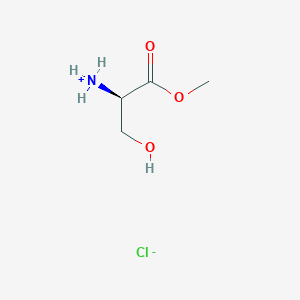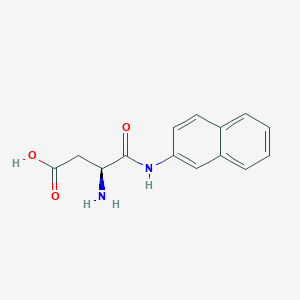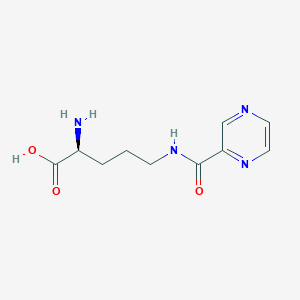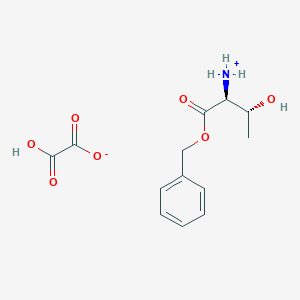
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate” is a chemical compound with the CAS Number: 201274-07-9 and a molecular weight of 299.28 . It has a linear formula of C13H17NO7 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalate . The InChI code for this compound is 1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Enzymatic and Biomimetic Studies
Research on the mechanism of O-atom transfer to a benzylic C-H bond, promoted by Dopamine beta-Hydroxylase (DBH) and its biomimetic models, provides insights into the stereochemistry of O-atom transfer reactions. This study used 2-aminoindane as a substrate, chosen for its two stereogenic centers, to explore the stereochemistry of the reaction. The findings highlight the precision of enzymatic reactions and their biomimetic counterparts, suggesting potential research applications for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate in understanding and mimicking enzyme-catalyzed transformations (Blain et al., 2002).
Synthesis and Characterization of Related Compounds
The synthesis, characterization, and application of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, have been reviewed. These studies focus on the discovery, potential activity, and benefits of similar compounds, providing a foundation for understanding how (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate might be synthesized and applied in pharmaceuticals or as an intermediate in chemical synthesis (Tjahjono et al., 2022).
Energy Storage Materials
Transition metal oxalates have been explored as potential energy storage materials, which opens the discussion for the utilization of various oxalate compounds in energy storage applications. While this research does not directly mention (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, it underscores the broader category of oxalate compounds in energy storage, suggesting avenues for research into the electrical and storage properties of such compounds (Yeoh et al., 2018).
Antimicrobial Potential
While the antimicrobial potential of chitosan is highlighted, indicating interest in the antimicrobial properties of various compounds, direct studies on (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate's antimicrobial properties are not found. However, this research area could be relevant, considering the interest in compounds with biological activities (Raafat & Sahl, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-SCYNACPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723810 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate | |
CAS RN |
201274-07-9 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

